Pentizidone
CAS No.: 55694-83-2
Cat. No.: VC1835013
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55694-83-2 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | (4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one |
| Standard InChI | InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1 |
| Standard InChI Key | DGYLXKOLHICICX-OHCKJTPYSA-N |
| Isomeric SMILES | C/C(=C\C(=O)C)/N[C@@H]1CONC1=O |
| SMILES | CC(=CC(=O)C)NC1CONC1=O |
| Canonical SMILES | CC(=CC(=O)C)NC1CONC1=O |
Introduction
Chemical Identity and Structure
Pentizidone, identified by CAS number 55694-83-2, is a heterocyclic compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . The IUPAC name for this compound is (4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one. The structure features defined stereocenters and E/Z geometry which plays a critical role in its biological activity, ensuring specificity in enzyme interactions.
Physicochemical Properties
Pentizidone possesses specific physicochemical properties that contribute to its pharmaceutical relevance, as summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 184.19 g/mol |
| Density | 1.20±0.1 g/cm³ (Predicted) |
| pKa | 14.17±0.40 (Predicted) |
| FDA UNII | 0UP011P7BS |
| Standard InChIKey | DGYLXKOLHICICX-OHCKJTPYSA-N |
| Canonical SMILES | CC(=CC(=O)C)NC1CONC1=O |
Table 1: Key physicochemical properties of pentizidone
Mechanism of Action and Pharmacological Profile
Prodrug Properties
Pentizidone functions as a prodrug that spontaneously hydrolyzes in the body. One of the key aspects of its mechanism is that it hydrolyzes to D-cycloserine, which is known for its antibiotic properties that inhibit bacterial cell wall synthesis. This conversion mechanism is crucial to understanding its therapeutic potential.
Antimicrobial Activity
Studies have demonstrated that pentizidone possesses significant antimicrobial properties, particularly when combined with other agents. Research comparing the activity of fludalanine-pentizidone with other antibacterial agents has provided valuable insights into its spectrum of activity . When combined with fludalanine (MK641) in a 1:1 ratio, the minimum inhibitory concentration (MIC) against 90% of various bacterial strains showed promising results, particularly on a defined medium called DFN-2 .
The combination demonstrated efficacy against:
-
Escherichia coli
-
Klebsiella species
-
Enterobacter species
-
Providencia stuartii
-
Haemophilus influenzae
-
Neisseria gonorrhoeae
-
Staphylococcus aureus
-
Proteus species (MIC90 ≤64 µg/ml)
-
Pseudomonas aeruginosa (MIC90 ≤64 µg/ml)
Interestingly, studies indicated that beta-lactamase-producing and trimethoprim-resistant strains tended to be susceptible to fludalanine-pentizidone, suggesting potential applications in treating resistant infections .
Analgesic Properties
Beyond its antimicrobial activity, pentizidone derivatives have demonstrated analgesic properties. The sodium salt form, pentizidone sodium anhydrous, acts as an analgesic by inhibiting pain pathways in the nervous system. This dual functionality enhances its pharmaceutical value.
Derivatives and Salt Forms
Pentizidone Sodium Anhydrous
Pentizidone sodium anhydrous (CAS: 55694-87-6) is a sodium salt derived from pentizidone. It has the molecular formula C8H11N2NaO3 and a molecular weight of 206.17 g/mol. This derivative is synthesized through chemical processes involving the neutralization of pentizidone with sodium hydroxide or sodium carbonate, requiring precise control of pH levels to avoid by-products.
Pentizidone Sodium Hydrate
Another salt form is pentizidone sodium hydrate (CAS: 59831-62-8), also known as Pentizidone sodium [USAN] . This form has a molecular formula of C16H24N4Na2O7 and a molecular weight of 430.36 g/mol .
| Property | Pentizidone | Pentizidone Sodium Anhydrous | Pentizidone Sodium Hydrate |
|---|---|---|---|
| CAS No. | 55694-83-2 | 55694-87-6 | 59831-62-8 |
| Molecular Formula | C8H12N2O3 | C8H11N2NaO3 | C16H24N4Na2O7 |
| Molecular Weight | 184.19 g/mol | 206.17 g/mol | 430.36 g/mol |
Table 2: Comparison of pentizidone and its sodium derivatives
Research and Development Status
Current Status
Pentizidone, also referred to as MK642 in research contexts, is currently at the preclinical stage of development . Its primary therapeutic focus is in the field of infectious diseases, with potential applications in both gram-negative and gram-positive bacterial infections .
Comparative Studies
Research has compared the antibacterial activity of fludalanine-pentizidone with several established antibiotics including ampicillin, ticarcillin, cefuroxime, ceftazidime, and trimethoprim . Generally, fludalanine-pentizidone was found to be less active than ceftazidime but comparable in activity to cefuroxime . This positioning in the spectrum of antibiotic potency helps define its potential clinical niche.
Medium Dependency of Activity
An important observation from research is that the antibacterial activity of fludalanine-pentizidone varies depending on the growth medium used . Its activity was somewhat reduced on media other than the defined medium DFN-2, highlighting the importance of environmental factors in its efficacy .
Applications in Research and Industry
The potential applications of pentizidone extend beyond its current research focus:
Pharmaceutical Research
Pentizidone and its derivatives serve as valuable compounds in pharmaceutical research, particularly in:
-
Development of novel antimicrobial agents
-
Addressing antimicrobial resistance
-
Pain management therapies
-
Prodrug design strategies
Industry Applications
In the chemical and pharmaceutical industries, pentizidone serves various functions:
-
As a precursor in antibiotic development
-
In the formulation of combination therapies
-
As a model compound for studying prodrug mechanisms
Future Perspectives and Challenges
While pentizidone shows promise as a pharmaceutical agent, several challenges and opportunities exist for future research:
Research Challenges
Current research limitations include:
-
Limited clinical data
-
Variability in activity based on testing conditions
-
Need for optimization of formulations
-
Competition from established antibiotics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume